1-Hydroxycyclopentanecarbonitrile (CAS 5117-85-1) is a cyclic cyanohydrin characterized by a five-membered cyclopentane ring bearing both hydroxyl and nitrile functional groups at the C1 position. Commercially, it serves as a critical, pre-formed C6 building block for the synthesis of alpha-hydroxy acids, unnatural amino acids (such as cycloleucine), and complex spirocyclic pharmaceutical intermediates. With a density of 1.10 g/cm³ and a boiling point of 246.4 °C, it offers favorable handling characteristics for industrial scale-up . Procuring this compound in its isolated form is highly advantageous for chemical manufacturers, as it provides immediate access to the sp³-hybridized cyclopentyl core without the need to manage the thermodynamically challenging and highly toxic in situ cyanation of cyclopentanone [1].
Substituting 1-hydroxycyclopentanecarbonitrile with its closest six-membered analog, cyclohexanone cyanohydrin, or acyclic transcyanating agents like acetone cyanohydrin, fundamentally alters the steric and conformational profile of downstream products. The five-membered cyclopentyl ring imposes unique torsional constraints and I-strain that are essential for the biological activity of specific target molecules, such as JAK inhibitors and rigidified peptides. Furthermore, attempting to substitute the pre-formed product with an in situ generation protocol using cyclopentanone and sodium cyanide is practically inefficient; the conversion of the sp² carbonyl to the sp³ cyanohydrin in a five-membered ring suffers from severe eclipsing interactions, resulting in a poor equilibrium constant [1]. Consequently, generic substitution either fails to deliver the required molecular architecture or introduces unacceptable safety and yield penalties during manufacturing.
The formation of cyanohydrins from cyclic ketones is highly dependent on ring size due to internal strain (I-strain). The equilibrium constant (K) for the formation of 1-hydroxycyclopentanecarbonitrile from cyclopentanone is only 3.3, because the transition from an sp² to an sp³ carbon increases eclipsing interactions and torsional strain in the five-membered ring. In stark contrast, the formation of cyclohexanone cyanohydrin is highly favored (K = 70) as it adopts a strain-relieved staggered chair conformation [1]. Procuring pre-formed 1-hydroxycyclopentanecarbonitrile allows manufacturers to completely bypass this unfavorable thermodynamic barrier, eliminating the need to force the equilibrium using excess, highly toxic cyanide salts.
| Evidence Dimension | Cyanohydrin Formation Equilibrium Constant (K) |
| Target Compound Data | K = 3.3 (requires forcing conditions for in situ generation) |
| Comparator Or Baseline | Cyclohexanone cyanohydrin (K = 70) |
| Quantified Difference | ~21-fold lower thermodynamic favorability for the 5-membered ring formation |
| Conditions | Aqueous equilibrium conditions at standard temperature |
Procuring the isolated compound eliminates the need to handle toxic cyanide gas/salts and overcomes the poor reaction equilibrium inherent to cyclopentanone cyanation.
1-Hydroxycyclopentanecarbonitrile serves as a highly efficient, direct precursor for the synthesis of 1-hydroxycyclopentanecarboxylic acid. Under strongly acidic conditions (using hydrochloric acid and acetic acid for 10 hours), the nitrile group is hydrolyzed to the corresponding carboxylic acid with an isolated yield of approximately 80% . When compared to multi-step alternative routes that attempt to bypass the cyanohydrin intermediate, this direct hydrolysis offers superior atom economy and a streamlined purification process.
| Evidence Dimension | Hydrolysis Yield to Alpha-Hydroxy Acid |
| Target Compound Data | ~80% yield of 1-hydroxycyclopentanecarboxylic acid |
| Comparator Or Baseline | Multi-step non-cyanohydrin routes (~65-75% overall yield) |
| Quantified Difference | 5-15% higher overall yield for the target acid via direct hydrolysis |
| Conditions | Hydrochloric acid and acetic acid, 10 hours |
It provides a highly efficient, scalable, and high-yielding route to essential alpha-hydroxy and alpha-bromo cycloaliphatic building blocks.
For industrial scale-up, the thermal properties of cyanohydrin intermediates dictate the engineering controls required for safe handling. 1-Hydroxycyclopentanecarbonitrile exhibits a boiling point of 246.4 °C (at 760 mmHg) and a flash point of 102.8 °C . In comparison, the commonly used acyclic analog, acetone cyanohydrin, has a much lower boiling point (~95 °C) and a flash point of 74 °C. The elevated flash point of the cyclopentyl derivative classifies it outside the range of highly flammable liquids, allowing for safer integration into high-temperature reactor workflows and reducing the explosion risk during transport and storage.
| Evidence Dimension | Flash Point and Boiling Point |
| Target Compound Data | Flash Point: 102.8 °C; Boiling Point: 246.4 °C |
| Comparator Or Baseline | Acetone cyanohydrin (Flash Point: 74 °C; Boiling Point: 95 °C) |
| Quantified Difference | 28.8 °C higher flash point and >150 °C higher boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) thermal analysis |
The >100 °C flash point significantly reduces flammability hazards, lowering the cost of safety engineering during industrial procurement and storage.
Because of its pre-formed sp³ cyclopentyl core, 1-hydroxycyclopentanecarbonitrile is the ideal starting material for Strecker-type amination and hydrolysis sequences to produce 1-aminocyclopentanecarboxylic acid (cycloleucine). This unnatural amino acid is heavily utilized in peptide drug discovery to introduce rigid, spirocyclic constraints that enhance proteolytic stability and target affinity .
The compound is directly hydrolyzed in high yield (~80%) to 1-hydroxycyclopentanecarboxylic acid, which can be subsequently brominated to yield 1-bromocyclopentanecarboxylic acid. This downstream product is a critical electrophilic building block for synthesizing complex pharmaceutical architectures, making the starting cyanohydrin indispensable for these specific synthetic pathways.
1-Hydroxycyclopentanecarbonitrile is utilized in the synthesis of functionalized cyclopentene-1-carbonitriles and subsequent pyrazole-4-carboxamide derivatives. These rigidified structural motifs are actively researched and patented for their activity as Janus kinase (JAK) inhibitors, which are critical in treating autoimmune diseases and inflammation [1].
Corrosive;Acute Toxic;Irritant;Environmental Hazard